(R)-4-N-Boc-2-cyanopiperidine
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Overview
Description
tert-Butyl ((2R)-2-cyanopiperidin-4-yl)carbamate is a chemical compound that features a tert-butyl group, a cyanopiperidine moiety, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2R)-2-cyanopiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanopiperidine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2R)-2-cyanopiperidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as 1,4-dioxane . Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .
Scientific Research Applications
tert-Butyl ((2R)-2-cyanopiperidin-4-yl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl ((2R)-2-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate functional group can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . This property makes it useful in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound used in similar synthetic applications.
Benzyl carbamate: Another carbamate derivative with different reactivity and applications.
tert-Butyl-N-methylcarbamate: A compound with a similar structure but different functional groups.
Uniqueness
tert-Butyl ((2R)-2-cyanopiperidin-4-yl)carbamate is unique due to its combination of a cyanopiperidine moiety and a carbamate functional group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological research applications.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-cyanopiperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h8-9,13H,4-6H2,1-3H3,(H,14,15)/t8?,9-/m1/s1 |
InChI Key |
PYXOJLZQAZSKFM-YGPZHTELSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCN[C@H](C1)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C#N |
Origin of Product |
United States |
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